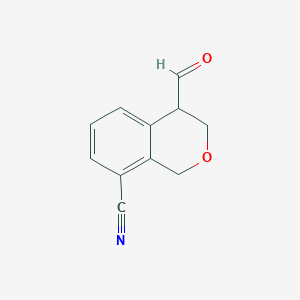
2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a chloro-substituted pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one typically involves the condensation of 2-chloro-4-aminopyridine with anthranilic acid derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-chloro-pyridin-4-yl)-3-phenyl-quinazolin-4-one: This compound has a phenyl group instead of a hydrogen atom at the 3-position of the quinazolinone ring.
2-(2-chloro-pyridin-4-yl)-3-methyl-quinazolin-4-one: This compound features a methyl group at the 3-position.
Uniqueness
2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro-substituted pyridine ring enhances its potential for various chemical modifications and biological interactions, making it a versatile compound in research and development.
Propiedades
Fórmula molecular |
C13H8ClN3O |
|---|---|
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
2-(2-chloropyridin-4-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H8ClN3O/c14-11-7-8(5-6-15-11)12-16-10-4-2-1-3-9(10)13(18)17-12/h1-7H,(H,16,17,18) |
Clave InChI |
WKRMNPJNOYZDEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=NC=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,2-Dimethyl-[1,3]dioxolan-4-yl)-ethanol](/img/structure/B8618123.png)
![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine](/img/structure/B8618131.png)


![Methyl 3'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8618149.png)


![4-(Bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8618171.png)



![2-[(Dodecane-1-sulfonyl)amino]benzoyl chloride](/img/structure/B8618194.png)
